N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride
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Overview
Description
N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride is a compound that belongs to the pyrazole family Pyrazoles are nitrogen-containing five-membered heterocyclic compounds known for their diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride typically involves the reaction of 2-ethylpyrazole with 1,5-dimethylpyrazole-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.
Scientific Research Applications
N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-ethylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride
- N-[(2-ethylpyrazol-3-yl)methyl]-3-(1-methyl-1,2,4-triazol-3-yl)aniline
Uniqueness
N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride is unique due to its specific structural features and the presence of both ethyl and dimethyl groups on the pyrazole rings. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
CAS No. |
1856040-74-8 |
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Molecular Formula |
C11H18ClN5 |
Molecular Weight |
255.75 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-4-16-10(5-6-13-16)7-12-11-8-14-15(3)9(11)2;/h5-6,8,12H,4,7H2,1-3H3;1H |
InChI Key |
UUYJPLFEAFRZBE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNC2=C(N(N=C2)C)C.Cl |
Origin of Product |
United States |
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